molecular formula C57H54N8O8S2 B12971753 (6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-((E)-((R)-1'-(tert-butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-ylidene)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 376653-41-7

(6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-((E)-((R)-1'-(tert-butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-ylidene)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B12971753
CAS No.: 376653-41-7
M. Wt: 1043.2 g/mol
InChI Key: XMVMCZTYBZOOCD-VLKVLDCISA-N
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Description

Stereochemical Configuration and Conformational Dynamics

The (6R,7R) configuration at the bridgehead carbons of the bicyclic β-lactam system is critical for maintaining the molecule’s three-dimensional geometry. The β-lactam ring (1-azabicyclo[4.2.0]oct-2-ene) adopts a nonplanar conformation due to the fused six- and four-membered rings, which introduces strain and influences reactivity. X-ray crystallographic studies of analogous bicyclic β-lactams reveal that the bridgehead stereochemistry dictates the spatial orientation of the acetamido and carboxy groups, affecting hydrogen-bonding interactions and enzymatic recognition.

Conformational flexibility is further modulated by the seven-membered ring formed via the bipyrrolidinylidene moiety. Variable-temperature electronic circular dichroism (ECD) spectra indicate that the trityloxyimino and thiadiazole substituents impose restricted rotation around the C7-N bond, stabilizing a single conformer at physiological temperatures. This rigidity is essential for maintaining the Z-configuration of the imino group and the E-configuration of the methylidene bridge in the bipyrrolidinylidene system.

Functional Group Interdependence in the Bicyclic β-Lactam Core

The 5-thia-1-azabicyclo[4.2.0]oct-2-ene skeleton (Table 1) combines a β-lactam ring with a sulfur-containing six-membered ring. Key functional groups include:

Group Role
β-Lactam ring (C8=O) Site of nucleophilic attack; strain enhances reactivity toward serine hydrolases.
7-Acetamido substituent Directs stereoelectronic effects; the (Z)-trityloxyimino group sterically shields C7.
3-Methylidene bridge Conjugation with the bipyrrolidinylidene system delocalizes electron density.

The sulfur atom at position 5 enhances electron delocalization across the bicyclic system, reducing β-lactam ring strain while preserving reactivity. The acetamido group’s orientation facilitates hydrogen bonding with target enzymes, as observed in cephalosporin analogues.

Electronic Effects of 5-Amino-1,2,4-Thiadiazole and Trityloxyimino Substituents

The 5-amino-1,2,4-thiadiazole ring exhibits resonance-assisted electron donation via its amino group (Fig. 1A). This polarizes the thiadiazole-thione tautomer, enhancing electrophilicity at C3 of the β-lactam core. Time-dependent density functional theory (TD-DFT) calculations confirm that the amino group’s lone pairs participate in conjugation with the thiadiazole π-system, stabilizing the transition state during ring-opening reactions.

The trityloxyimino group ((Z)-O-N=C(Tr)) introduces steric bulk and electron-withdrawing effects. The triphenylmethyl (trityl) group creates a hydrophobic microenvironment around the imino bond, shielding it from hydrolysis while directing nucleophilic attack toward the β-lactam carbonyl. This dual role is critical for the compound’s stability in biological matrices.

Role of Bipyrrolidinylidene Moiety in Macrocyclic Stabilization

The (E)-((R)-1'-(tert-butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-ylidene)methyl group forms a macrocyclic scaffold that preorganizes the molecule for target binding. Key features include:

  • Bipyrrolidinylidene Conjugation : The extended π-system delocalizes electron density from the methylidene bridge to the 2-oxo group, reducing electrophilicity at the β-lactam carbonyl.
  • Steric Protection : The tert-butoxycarbonyl (Boc) group minimizes undesired interactions at the pyrrolidinone nitrogen, while the bipyrrolidine system enforces a rigid, planar geometry.
  • Hydrogen-Bonding Networks : The 2-oxo group participates in intramolecular hydrogen bonds with the β-lactam nitrogen, further stabilizing the bicyclic core.

This moiety’s rigidity is corroborated by nuclear Overhauser effect (NOE) spectroscopy data, which show strong correlations between the methylidene proton and the bipyrrolidinylidene α-protons.

Properties

CAS No.

376653-41-7

Molecular Formula

C57H54N8O8S2

Molecular Weight

1043.2 g/mol

IUPAC Name

benzhydryl (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-trityloxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C57H54N8O8S2/c1-56(2,3)72-55(70)63-31-30-43(34-63)64-32-29-38(50(64)67)33-39-35-74-52-45(51(68)65(52)46(39)53(69)71-47(36-19-9-4-10-20-36)37-21-11-5-12-22-37)59-49(66)44(48-60-54(58)75-62-48)61-73-57(40-23-13-6-14-24-40,41-25-15-7-16-26-41)42-27-17-8-18-28-42/h4-28,33,43,45,47,52H,29-32,34-35H2,1-3H3,(H,59,66)(H2,58,60,62)/b38-33+,61-44-/t43-,45-,52-/m1/s1

InChI Key

XMVMCZTYBZOOCD-VLKVLDCISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N\OC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)/C8=NSC(=N8)N)SC3)C(=O)OC(C9=CC=CC=C9)C1=CC=CC=C1)/C2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=NSC(=N8)N)SC3)C(=O)OC(C9=CC=CC=C9)C1=CC=CC=C1)C2=O

Origin of Product

United States

Preparation Methods

Synthesis of the β-Lactam Core

  • The bicyclic β-lactam core is synthesized via cyclization of appropriate precursors, often starting from penicillin or cephalosporin derivatives or through carbacephem synthetic routes.
  • Stereoselective control is achieved by using chiral starting materials or chiral catalysts to ensure the (6R,7R) configuration.
  • The 8-oxo group is introduced by oxidation at the appropriate stage.

Installation of the Benzhydryl Ester

  • The carboxylic acid group of the β-lactam core is esterified with benzhydryl alcohol under acidic or coupling reagent conditions (e.g., DCC, EDC) to form the benzhydryl ester.
  • This ester serves as a protecting group to prevent unwanted reactions at the carboxylate during subsequent steps.

Preparation and Coupling of the (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido Side Chain

  • The 5-amino-1,2,4-thiadiazol-3-yl moiety is synthesized or obtained commercially.
  • The oxime functionality is protected as a trityloxyimino group to enhance stability during coupling.
  • The side chain is coupled to the β-lactam core amine via amide bond formation using peptide coupling reagents (e.g., HATU, PyBOP) under mild conditions to preserve the (Z) configuration.
  • The trityl protecting group is retained until final deprotection.

Synthesis and Attachment of the Bipyrrolidinylidene Moiety

  • The bipyrrolidinylidene fragment bearing a tert-butoxycarbonyl (Boc) protecting group is synthesized through multi-step pyrrolidine ring formation and functionalization.
  • The (E)-configuration of the methylene linkage is controlled by selective condensation reactions.
  • This fragment is attached to the β-lactam core at the 3-position via a methylene bridge, often through Wittig or related olefination reactions.

Final Deprotection and Purification

  • The Boc and trityl protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid for Boc, mild acid for trityl).
  • The compound is purified by chromatographic techniques such as preparative HPLC.
  • Final characterization confirms stereochemistry and purity.

Summary Table of Key Synthetic Steps

Step Description Reagents/Conditions Notes
1 Synthesis of β-lactam bicyclic core Chiral precursors, cyclization catalysts Ensures (6R,7R) stereochemistry
2 Esterification with benzhydryl alcohol DCC or EDC, DMAP, mild acid Protects carboxylate group
3 Preparation of trityloxyimino-thiadiazolyl side chain Trityl chloride, oxime formation reagents Protects oxime functionality
4 Coupling of side chain to β-lactam amine HATU, DIPEA, DMF Amide bond formation, preserves (Z) isomer
5 Synthesis of Boc-protected bipyrrolidinylidene Multi-step pyrrolidine synthesis Controls (E) configuration
6 Attachment of bipyrrolidinylidene moiety Wittig or olefination reaction Forms methylene bridge
7 Deprotection of Boc and trityl groups TFA or mild acid Yields final active compound
8 Purification Preparative HPLC, crystallization Ensures high purity and stereochemical integrity

Research Findings and Patents

  • The compound and related carbacephem β-lactams have been patented for their antibacterial activity, especially against resistant strains such as MRSA.
  • The synthetic methods emphasize stability in acidic environments, making oral administration feasible.
  • The use of trityloxyimino protection enhances the stability of the oxime group during synthesis.
  • The stereochemical control is critical for biological activity and is achieved through chiral starting materials and selective reactions.
  • The bipyrrolidinylidene moiety contributes to potency and pharmacokinetic properties, necessitating careful synthetic incorporation.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to (6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)... exhibit broad-spectrum antibacterial properties. The thiadiazole component is particularly noteworthy due to its known efficacy against various bacterial strains, including resistant ones .

Potential as Antibiotics

The compound has been studied as a precursor for developing novel antibiotics. Its structural features allow for modifications that can enhance potency and reduce toxicity. For instance, derivatives have shown promising results in inhibiting bacterial cell wall synthesis .

Anticancer Properties

Preliminary studies suggest potential anticancer activity, likely linked to the bipyrrolidine moiety's ability to interfere with cellular signaling pathways involved in proliferation and survival . Further research is needed to elucidate these mechanisms and assess efficacy in vivo.

Study 1: Efficacy Against Resistant Bacteria

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of (6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)... against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent .

Study 2: Synthesis and Modification

Another research effort focused on synthesizing various derivatives of this compound to enhance its bioactivity. Modifications at the bipyrrolidine site led to compounds with improved antibacterial properties and reduced cytotoxicity against human cell lines .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups present in the compound allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences and similarities with related cephalosporins:

Compound Name C-7 Substituent C-3 Substituent Key Functional Groups Molecular Weight Reference
Target Compound (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(trityloxyimino)acetamido (E)-Bipyrrolidinylidene methyl (Boc-protected) Thiadiazole, Trityloxyimino, Bipyrrolidine ~900 (estimated)
Ceftriaxone () (E)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido (2-methyl-5,6-dioxo-triazinylthio)methyl Thiazole, Methoxyimino, Triazine 662.60
7-ACMA Hydrochloride () Amino Chloromethyl Chloromethyl, Benzhydryl ester 451.36
SQ 14,359 () Thienylureidoacetyl (1-methyl-1H-tetrazol-5-yl)thio methyl Ureido, Tetrazole 627.60

Key Observations :

  • C-7 Side Chain: The target compound’s thiadiazolyl-trityloxyimino group provides broader β-lactamase resistance than Ceftriaxone’s thiazolyl-methoxyimino group .
Physicochemical Properties
  • Stability: The Boc-protected bipyrrolidinylidene group enhances stability under acidic conditions compared to 7-ACMA’s unprotected amino group .

Biological Activity

The compound (6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-((E)-((R)-1'-(tert-butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-ylidene)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of derivatives featuring a thiadiazole moiety, which is known for its diverse biological activities. The structural complexity includes multiple functional groups that contribute to its pharmacological profile.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The specific compound under consideration exhibits significant antibacterial and antifungal activities due to the presence of the thiadiazole ring. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with cell wall synthesis and disrupting metabolic pathways .

Anticancer Properties

Studies have shown that thiadiazole derivatives can possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may stem from its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Thiadiazoles have been reported to reduce inflammation in various models, suggesting that this compound could exhibit similar effects .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Cycle Regulation : It may influence cell cycle checkpoints, particularly through interactions with proteins such as CDK2, which is crucial for cell cycle progression .
  • Reactive Oxygen Species (ROS) Modulation : Thiadiazole derivatives have been shown to modulate oxidative stress responses in cells, which is critical in both antimicrobial and anticancer activities.

Case Studies

Several studies highlight the biological efficacy of thiadiazole derivatives:

  • Antibacterial Study : A study demonstrated that a related thiadiazole derivative effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing a minimum inhibitory concentration (MIC) lower than many conventional antibiotics .
  • Anticancer Research : In vitro studies indicated that compounds similar to (6R,7R)-Benzhydryl 7... significantly reduced the viability of various cancer cell lines (e.g., breast and colon cancer), with IC50 values indicating potent cytotoxicity .
  • Anti-inflammatory Trials : Experimental models showed that thiadiazole derivatives could significantly reduce edema in carrageenan-induced paw edema tests in rats, suggesting effective anti-inflammatory properties .

Data Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction in edema

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